molecular formula C28H46N7O17P3S B1245529 cyclohexane-1-carbonyl-CoA CAS No. 5960-12-3

cyclohexane-1-carbonyl-CoA

Cat. No.: B1245529
CAS No.: 5960-12-3
M. Wt: 877.7 g/mol
InChI Key: QRSKGVRHSLILFG-TYHXJLICSA-N
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Description

Cyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid. It is functionally related to a cyclohexanecarboxylic acid. It is a conjugate acid of a this compound(4-).

Biochemical Analysis

Biochemical Properties

Cyclohexane-1-carbonyl-CoA acts as an acyl donor in biochemical reactions, transferring acyl groups between molecular entities . One of the key enzymes interacting with this compound is this compound reductase (NADP+), which catalyzes the reduction of this compound to cyclohex-1-ene-1-carbonyl-CoA . This enzyme is involved in the pathway that transforms shikimate to this compound through a series of dehydration and double-bond reduction steps .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an acyl donor, facilitating the transfer of acyl groups to other biomolecules, which can affect cellular functions . The interactions of this compound with enzymes and proteins can lead to changes in metabolic flux and the regulation of gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, this compound reductase (NADP+) binds to this compound and catalyzes its reduction . This interaction involves the transfer of electrons from NADP+ to this compound, resulting in the formation of cyclohex-1-ene-1-carbonyl-CoA . Additionally, this compound can influence gene expression by acting as a substrate for enzymes involved in acylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions . Its degradation can occur through enzymatic hydrolysis, leading to the formation of cyclohexane-1-carboxylic acid and coenzyme A . Long-term effects on cellular function may include alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may enhance metabolic processes by acting as an acyl donor . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical changes .

Metabolic Pathways

This compound is involved in the anaerobic degradation of cyclohexane-1-carboxylate . This pathway includes the conversion of cyclohexane-1-carboxylate to this compound, followed by further degradation to cyclohex-1-ene-1-carbonyl-CoA . Enzymes such as this compound reductase (NADP+) play a crucial role in this metabolic pathway .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can participate in metabolic reactions . The accumulation of this compound in certain tissues can influence its biochemical activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its biochemical role .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKGVRHSLILFG-TYHXJLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975010
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-12-3
Record name Coenzyme A, S-cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5960-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANECARBOXYL-COENZYME A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cyclohexanecarboxyl-coenzyme A fit into the metabolic pathway of benzoate and crotonate degradation in Syntrophus aciditrophicus?

A: Syntrophus aciditrophicus utilizes both benzoate and crotonate as energy sources in anaerobic conditions. Research has revealed that cyclohexanecarboxyl-coenzyme A is a central intermediate in the formation of cyclohexane carboxylate, a final product of both metabolic pathways [].

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